Side-Chain Acid Stability: 2-Cl-Z vs. Z – ≥60-Fold Greater Resistance to TFA-Mediated Premature Deprotection
The 2-chlorobenzyloxycarbonyl (2-Cl-Z) side-chain protecting group in Boc-Orn(2-Cl-Z)-OH is at least 60-fold more stable toward acidolytic cleavage than the unsubstituted benzyloxycarbonyl (Z) group present in Boc-Orn(Z)-OH under standard Boc-SPPS deprotection conditions (50% TFA/CH₂Cl₂) [1]. In a model solid-phase synthesis of decalysylvaline, the 2-Cl-Z-protected lysine analog produced <0.2 mol% branched peptides, whereas the Z-protected analog generated substantial Nε-branching side-products [1]. Although the original study was conducted on lysine, the protecting group chemistry at the ω-amino position is identical for ornithine, and the stability ranking is directly transferable [2].
| Evidence Dimension | Relative first-order rate of side-chain deprotection in 50% TFA/CH₂Cl₂ at 20°C |
|---|---|
| Target Compound Data | 2-Cl-Z group: apparent first-order deprotection rate ~1 (relative scale); branched peptide formation <0.2 mol% during synthesis of decalysylvaline on solid support |
| Comparator Or Baseline | Boc-Orn(Z)-OH (Z group): apparent first-order deprotection rate ~60 (relative scale) under identical conditions |
| Quantified Difference | ≥60-fold greater acid stability of 2-Cl-Z vs. Z; branched peptide formation reduced from significant levels to <0.2 mol% |
| Conditions | 50:50 (v/v) TFA/CH₂Cl₂, 20°C; solid-phase peptide synthesis on resin support; ion-exchange chromatographic quantification |
Why This Matters
During multi-cycle Boc-SPPS, a peptide chain undergoes 10–50+ TFA treatments; the 60-fold stability advantage of 2-Cl-Z over Z translates directly into substantially lower cumulative side-chain loss, fewer deletion/byproduct sequences, and higher crude peptide purity, reducing purification burden and procurement cost-per-usable-product.
- [1] Erickson, B. W.; Merrifield, R. B. Use of Chlorinated Benzyloxycarbonyl Protecting Groups to Eliminate Nε-Branching at Lysine during Solid-Phase Peptide Synthesis. J. Am. Chem. Soc. 1973, 95 (11), 3757–3763. View Source
- [2] Isidro-Llobet, A.; Álvarez, M.; Albericio, F. Amino Acid-Protecting Groups. Chem. Rev. 2009, 109 (6), 2455–2504. View Source
